molecular formula C15H8Cl2N2O3 B3393525 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline CAS No. 315228-23-0

3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline

Cat. No.: B3393525
CAS No.: 315228-23-0
M. Wt: 335.1 g/mol
InChI Key: VFWOGCBNSCFZGM-UHFFFAOYSA-N
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Description

Contextualization of Quinoline (B57606) Derivatives in Modern Chemical and Biological Research

Quinoline, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry. mdpi.com Its structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a unique template for the development of bioactive molecules. nih.gov

The journey of quinoline began in 1834 when it was first extracted from coal tar. nih.gov A significant milestone in its history was the isolation of quinine (B1679958) from the bark of the cinchona tree, an alkaloid with a quinoline core that became a crucial treatment for malaria. mdpi.com This discovery spurred further investigation into quinoline-based compounds, leading to the synthesis of other important antimalarial drugs like chloroquine (B1663885) and mefloquine. nih.govmdpi.com The development of various synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, has made a wide array of quinoline derivatives accessible for research. nih.gov

The versatility of the quinoline scaffold has led to its exploration in numerous therapeutic areas. Research has demonstrated that quinoline derivatives possess a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. mdpi.comnih.govnih.govnih.gov The mechanism of action of these derivatives is often tied to their ability to interact with biological macromolecules. For instance, some quinoline-based compounds function as topoisomerase inhibitors, interfering with DNA replication in cancer cells, while others exhibit their antimicrobial effects by inhibiting bacterial DNA gyrase. nih.gov The functionalization of the quinoline ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a subject of continuous mechanistic study. nih.govresearchgate.net

Specific Focus on 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline: Molecular Structure and Research Relevance

The compound this compound is a specific derivative that combines several key structural features, each contributing to its potential chemical and biological profile.

The molecular architecture of this compound is characterized by three main components:

Quinoline Core: The foundational quinoline ring system is a well-established pharmacophore. The nitrogen atom in the ring can act as a hydrogen bond acceptor, a key interaction in many biological systems. nih.gov The aromatic nature of the fused rings allows for π-π stacking interactions with biological targets. nih.gov

Phenoxy Linkage: The ether linkage connecting the quinoline core to the phenyl ring at the 3-position is a significant feature. The synthesis of phenoxy-quinolines has been a subject of interest, with studies exploring their potential as antibacterial and anti-inflammatory agents. mdpi.comnih.gov This linkage provides a degree of conformational flexibility, which can be crucial for optimal binding to a target protein.

Dichloro-nitro Substitution: The phenyl ring is substituted with two chlorine atoms at positions 2 and 6, and a nitro group at position 4. Halogen substitutions are a common strategy in drug design to modulate the electronic properties and lipophilicity of a molecule. acs.org The presence of electron-withdrawing groups like chlorine and nitro can significantly influence the compound's reactivity and metabolic stability. nih.govindustrialchemicals.gov.au Specifically, the 4-nitrophenol (B140041) moiety is known for its distinct physicochemical properties. wikipedia.org

The rationale for investigating compounds like this compound stems from the established biological activities of its constituent parts. The combination of a quinoline core with a substituted phenoxy group presents an opportunity to develop novel compounds with potentially enhanced or unique pharmacological profiles. For example, various 4-phenoxyquinoline derivatives have been synthesized and evaluated as c-Met kinase inhibitors for cancer therapy. nih.govnih.gov The substitution pattern on the phenoxy ring is a critical determinant of activity, with electron-withdrawing groups often being beneficial for antitumor activity. nih.gov

Objectives and Scope of Academic Inquiry for the Specified Quinoline Derivative

The primary objectives for the academic inquiry into this compound would include:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogs. Full characterization would involve techniques such as NMR, IR, and mass spectrometry to confirm the structure.

Physicochemical Profiling: Determining key properties such as solubility, lipophilicity (LogP), and pKa, which are crucial for understanding its potential as a drug candidate. nih.gov

Biological Screening: Evaluating the compound's activity against a panel of biological targets, such as cancer cell lines, bacterial strains, or specific enzymes, based on the known activities of related quinoline and phenoxy derivatives. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds with variations in the substitution pattern to understand how different functional groups influence biological activity.

The scope of such research would be to ascertain whether the unique combination of structural motifs in this compound translates into valuable chemical or biological properties, potentially leading to the development of new research tools or therapeutic leads.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,6-dichloro-4-nitrophenoxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O3/c16-12-6-10(19(20)21)7-13(17)15(12)22-11-5-9-3-1-2-4-14(9)18-8-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFWOGCBNSCFZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies

Influence of the Dichloro-nitro-phenoxy Moiety on Molecular Interactions

The phenoxy portion of the molecule, substituted with two chlorine atoms and a nitro group, is critical for establishing specific non-covalent interactions that dictate molecular recognition and binding affinity.

The arrangement of substituents on the phenoxy ring significantly impacts the electronic properties and, consequently, the reactivity of the molecule. The chlorine and nitro groups are strongly electron-withdrawing, a characteristic that has been shown to influence the activity of similar compounds. For instance, in a related series of N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs, electron-withdrawing substitutions were correlated with stronger biological activity. nih.gov

The position of these groups is paramount. The 2,6-dichloro substitution pattern creates significant steric hindrance around the ether linkage and influences the rotational barrier of the nitro group. nih.gov DFT (Density Functional Theory) calculations on related substituted nitroaromatic compounds show that electron-withdrawing groups alter the electron distribution across the ring, which can activate or deactivate certain positions toward nucleophilic or electrophilic attack. nih.gov The nitro group, particularly at the para-position (C4), exerts a powerful electron-withdrawing effect through resonance, which polarizes the entire phenoxy ring. This polarization is a key determinant of the molecule's interaction with biological macromolecules. The reactivity of nitroquinolones is known to be strongly activated by the electron-withdrawing nature of the nitro group. nih.gov

Table 1: Influence of Substituents on the Electronic Properties of the Phenoxy Ring

Substituent Position Electronic Effect Implication for Reactivity
Chlorine 2 Inductive (-I), Weakly deactivating Increases electrophilicity of the ring, participates in halogen bonding
Chlorine 6 Inductive (-I), Weakly deactivating Increases electrophilicity of the ring, participates in halogen bonding

Halogen and nitro groups are not mere electronic modifiers; they are active participants in molecular recognition through specific non-covalent interactions.

Halogen Bonding: The chlorine atoms in the 2 and 6 positions can engage in halogen bonding. nih.gov This is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein's binding pocket. acs.orgresearchgate.net Halogen bonds are increasingly recognized as crucial for ligand-protein recognition and can significantly enhance binding affinity and specificity. acs.org

Nitro Group Interactions: The nitro group is a versatile functional group in molecular recognition. rsc.org Its oxygen atoms are potent hydrogen bond acceptors, readily interacting with hydrogen bond donors like amino acid residues (e.g., serine, threonine, lysine) in a biological target. mdpi.com Furthermore, the strong electron-withdrawing nature of the nitro group can dramatically alter the electron donor-acceptor properties of the molecule, which can be critical for preferential binding. mdpi.com In studies of related heterocyclic compounds, the replacement of an amino group with a nitro group was found to reshape the molecule's effects on enzyme activity by enabling different and more favorable interactions within the kinase binding site. mdpi.com

Impact of Quinoline (B57606) Core Modifications on Mechanistic Pathways

The quinoline scaffold is not a passive carrier but an integral component whose modification can fine-tune the molecule's properties. nih.govnih.gov Its planar aromatic structure serves as a platform for interacting with flat hydrophobic regions of binding sites, while the nitrogen atom can act as a hydrogen bond acceptor. researchgate.net

The functionalization of the quinoline ring at various positions has profound implications for biological activity. nih.gov While the core of the molecule is substituted at the C3 position with the dichloro-nitro-phenoxy ether, modifications at other positions are a key strategy in drug design. SAR studies on numerous quinoline series have revealed the importance of substitution at nearly every possible position.

Position 2: Substituents at the C2 position can influence the orientation of the molecule in a binding pocket. In some quinoline series, the presence of an electron-donating group like methoxy (B1213986) at C2 enhanced activity, while an electron-withdrawing chlorine atom led to its loss. rsc.org

Position 4: This position is frequently modified in many biologically active quinolines. Introducing flexible alkylamino side chains at C4 has been used to enhance solubility and antiproliferative action. nih.gov

Position 5 and 7: Halogenation at the C5 position of 8-substituted quinolines is a known strategy to produce biologically interesting compounds. rsc.org In other cases, bulky substituents at the C7 position have been shown to facilitate antiproliferative activity. nih.gov

Position 8: Nitration of quinoline often occurs at the 8-position, and derivatives substituted at this position are common. nih.gov

For one series of quinoline derivatives acting as receptor antagonists, a substituent at the C3-position was found to be an absolute requirement for activity, highlighting the critical nature of this position for the parent compound. researchgate.net

Table 2: Summary of Implications of Quinoline Ring Position Variations from Related Studies

Position Type of Substituent/Modification Observed Implication Reference
C2 Electron-donating/withdrawing groups Can enhance or abolish activity, depending on the group and target rsc.org
C4 Alkylamino side chains Enhanced solubility and antiproliferative activity nih.gov
C5 Halogenation Common modification for biologically active derivatives rsc.org
C7 Bulky groups Facilitated antiproliferative activity nih.gov

While 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline is an achiral molecule, the introduction of chiral centers through modification of either the quinoline or phenoxy rings is a common strategy in medicinal chemistry to optimize activity. orientjchem.org The stereochemistry of quinoline derivatives often plays a critical role in their biological function, with enantiomers frequently exhibiting significant differences in potency and toxicity. nih.gov

For example, in a series of 4-aminoalcohol quinoline derivatives developed as antimalarial agents, the (S)-enantiomers were found to be 2 to 15 times more potent than their corresponding (R)-enantiomers. nih.govnih.gov Conversely, for certain quinoline derivatives with anticancer properties, compounds with an (R)-configuration at a chiral side chain were more active than those with an (S)-configuration. orientjchem.org These differences arise because enantiomers interact differently with the chiral environment of biological targets like enzymes and receptors, leading to one enantiomer having a much better fit and, therefore, higher activity. These findings underscore the importance of stereochemistry in the design of quinoline-based compounds. nih.govnih.gov

Table 3: Examples of Enantiomeric Activity Differences in Quinoline Derivatives

Compound Series More Active Enantiomer Biological Activity Fold Difference in Activity Reference
4-Aminoalcohol Quinolines (S)-enantiomers Antimalarial 2 to 15-fold higher nih.govnih.gov
Anticancer Quinolines (R)-configuration Anticancer Not specified, but noted as more active orientjchem.org

Rational Design Principles for Modulating Molecular Targets

Based on the SAR and SMR studies of this compound and related compounds, several rational design principles can be formulated to guide the development of new molecules with modulated activity. manchester.ac.ukbenthamscience.com

Leverage Key Interactions: The design of new analogs should aim to preserve or enhance the halogen bonding capabilities of the chlorine atoms and the hydrogen-bonding potential of the nitro group, as these are likely key contributors to target affinity. mdpi.combenthamscience.com

Optimize the Quinoline Core: Judicious substitutions on the quinoline ring can be used to improve properties like potency, selectivity, and pharmacokinetics. Based on existing data, positions C2, C4, and C7 are promising points for modification. nih.govrsc.org

Introduce Strategic Functionality: The introduction of groups that can block sites of metabolic vulnerability (a common strategy in quinoline drug design) could improve the compound's profile. manchester.ac.ukbenthamscience.com This might involve adding fluorine atoms or bulky groups like a t-butyl group at susceptible positions. benthamscience.com

Exploit Stereochemistry: If modifications introduce a chiral center, the synthesis and testing of individual enantiomers is critical. As enantiomers can have vastly different biological activities, resolving them is essential for maximizing therapeutic effect and minimizing potential side effects. orientjchem.orgnih.gov

Utilize Computational Modeling: Building quantitative structure-activity relationship (QSAR) models can help predict the activity of newly designed derivatives, reducing the time and cost associated with synthesizing and testing large numbers of compounds. mdpi.com

By applying these principles, the this compound scaffold can be systematically optimized to develop novel compounds with tailored activities against specific molecular targets.

Identification of Pharmacophore Features from Structure-Activity Data

The pharmacophore of a molecule represents the essential spatial arrangement of features responsible for its biological activity. For this compound, the key pharmacophoric features can be inferred from SAR studies on analogous compounds, primarily investigated as kinase inhibitors and anticancer agents. nih.govnih.govresearchgate.netnih.govnih.govbrieflands.combenthamscience.com The molecule can be dissected into three main components: the quinoline core, the phenoxy linker, and the substituted phenyl ring.

The Quinoline Core: The quinoline ring system is a common scaffold in many biologically active compounds. nih.govbrieflands.combenthamscience.com In the context of kinase inhibition, the nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor, interacting with key amino acid residues in the hinge region of the kinase ATP-binding pocket. wjgnet.comnih.govresearchgate.net The aromatic nature of the bicyclic system also contributes to hydrophobic and π-π stacking interactions within the active site. mdpi.com

The Phenoxy Linker: The ether linkage between the quinoline and phenyl rings provides a certain degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its biological target. This linker also properly positions the substituted phenyl ring for further interactions.

The Dichloro-Substituted Phenyl Ring: Halogen substitutions, particularly chlorine, on the peripheral phenyl ring are a common strategy to enhance binding affinity. The two chlorine atoms at positions 2 and 6 of the phenoxy group are electron-withdrawing and sterically bulky. These substitutions can influence the electronic properties of the entire molecule and can lead to favorable van der Waals or halogen bond interactions within the target protein. nih.gov Studies on similar dichloro-substituted analogs have shown that such substitutions on the B-ring aniline (B41778) demonstrate high affinity for their targets. nih.gov

The Nitro Group: The nitro group at the 4-position of the phenoxy ring is a strong electron-withdrawing group. This feature can significantly impact the molecule's electronic distribution and potential for hydrogen bonding. In some quinoline derivatives, the presence of a nitro group has been associated with cytotoxic activity against cancer cell lines. brieflands.com For example, the cytotoxicity of 7-methylquinoline (B44030) derivatives against Caco-2 cell lines was observed to increase with the introduction of a nitro group. brieflands.com

The following table summarizes the key pharmacophoric features and their likely contributions to the biological activity of compounds related to this compound, based on studies of analogous structures.

Structural Moiety Observed/Inferred Pharmacophoric Role Supporting Evidence from Analog Studies
Quinoline Ring Hydrogen bond acceptor (N atom), Hydrophobic interactions, π-π stacking.The nitrogen atom is crucial for interaction with the kinase hinge region. wjgnet.comnih.govresearchgate.net The aromatic system contributes to binding affinity. mdpi.com
Phenoxy Linker Provides optimal orientation of the substituted phenyl ring.Common linker in kinase inhibitors, allowing for conformational flexibility.
Dichloro Substitution Enhances binding affinity through van der Waals and/or halogen bond interactions. Modulates electronic properties.Dichloro-substitution on the aniline B-ring of related compounds showed the highest affinity for PPARγ. nih.gov
Nitro Group Strong electron-withdrawing group, potential for hydrogen bonding, can contribute to cytotoxicity.Nitration of a methylquinoline derivative increased its cytotoxicity against Caco-2 cancer cells. brieflands.com

Derivation of Quantitative Structure-Activity/Mechanism Relationship (QSAR/QSMR) Models

QSAR and QSMR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or mechanism of action. These models are invaluable tools for predicting the activity of novel compounds and for guiding the design of more potent analogs. While a specific QSAR model for this compound is not available, the principles can be derived from studies on broader classes of quinoline derivatives. nanobioletters.comresearchgate.net

Typically, the development of a QSAR model for quinoline derivatives involves the calculation of various molecular descriptors, which can be categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The presence of the nitro and chloro groups in this compound would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, surface area, and specific steric parameters like those developed by Taft or Verloop.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor, indicating the compound's distribution between an aqueous and a non-aqueous phase. This is critical for cell permeability and interaction with hydrophobic pockets in proteins.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices and shape indices.

A hypothetical QSAR study for a series of analogs of this compound might yield an equation similar to the following generic form:

log(1/IC₅₀) = a(Descriptor 1) + b(Descriptor 2) - c*(Descriptor 3) + ... + Constant**

Where:

log(1/IC₅₀) represents the biological activity (e.g., inhibitory concentration).

Descriptor 1, 2, 3... are the calculated molecular descriptors.

a, b, c... are the coefficients determined by statistical methods like multiple linear regression (MLR) or partial least squares (PLS), indicating the positive or negative contribution of each descriptor to the activity.

For a series of phenoxyquinoline derivatives, a QSAR model might reveal that:

Increased hydrophobicity (positive coefficient for logP) in a specific region of the molecule enhances activity.

The presence of electron-withdrawing groups on the phenoxy ring (positive coefficient for a descriptor like Hammett's sigma constant) is beneficial for activity.

Bulky substituents at certain positions are detrimental to activity (negative coefficient for a steric descriptor).

The following table presents a hypothetical summary of descriptor contributions that might be expected in a QSAR model for analogs of this compound, based on general principles observed in related compound series.

Descriptor Type Example Descriptor Potential Influence on Activity Rationale based on Analog Studies
Electronic Hammett constant (σ) of phenoxy ring substituentsPositive correlationElectron-withdrawing groups often enhance kinase inhibitory activity. nih.gov
Hydrophobic LogPParabolic or positive correlationOptimal hydrophobicity is required for target engagement and cell permeability.
Steric Molar Refractivity (MR)Position-dependent positive or negative correlationBulky groups may be favored in some pockets but clash in others.
Quantum Chemical LUMO EnergyNegative correlationA lower LUMO energy indicates a better electron acceptor, which can be important for interactions.

It is important to note that the actual QSAR model would depend on the specific biological target and the diversity of the chemical structures included in the training set.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These theoretical methods provide insights into electronic structure, molecular geometry, and reactivity, complementing experimental findings.

Density Functional Theory (DFT) Studies of 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT study on this compound would typically calculate its optimized molecular geometry, bond lengths, and bond angles. Such calculations provide a three-dimensional understanding of the molecule's structure at its lowest energy state.

However, specific DFT studies detailing the optimized structure, vibrational frequencies, or other quantum chemical parameters for this compound are not available in the reviewed literature. While DFT has been applied to many quinoline (B57606) derivatives to understand their structural features, this specific compound does not appear to have been the subject of such a published analysis. uobaghdad.edu.iqphyschemres.orgelectrochemsci.org

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

A detailed FMO analysis for this compound, including the specific energy values for its HOMO, LUMO, and the resulting energy gap, has not been reported in the scientific literature. Consequently, chemical reactivity descriptors such as electronegativity, chemical hardness, and softness derived from these values are not available.

Table 1: Frontier Molecular Orbital (FMO) Parameters (Data Not Available) This table would typically display the calculated energies of the HOMO and LUMO orbitals and the energy gap for the compound. No published data was found for this compound.

ParameterValue (eV)
EHOMO (Highest Occupied Molecular Orbital)Data Not Available
ELUMO (Lowest Unoccupied Molecular Orbital)Data Not Available
Energy Gap (ΔE = ELUMO - EHOMO)Data Not Available

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. The nitro group's oxygen atoms and the quinoline's nitrogen atom would be expected to be electron-rich regions.

Specific MEP analysis and maps for this compound have not been published, preventing a detailed discussion of its specific reactive sites based on this method.

Molecular Modeling and Docking Studies for Target Engagement

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. These studies are crucial in drug discovery for predicting the potential biological activity of a compound.

Ligand-Protein Interaction Profiling with Relevant Molecular Targets

Molecular docking simulations place a ligand into the binding site of a target protein to predict its preferred orientation and interaction patterns. This profiling identifies key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.

There are no published molecular docking studies for this compound against any specific molecular targets. While research exists on the docking of other quinoline derivatives against various targets like telomerase or tyrosine kinases, this specific compound has not been investigated in this context. nih.govresearchgate.netnih.gov

Prediction of Binding Modes and Affinities

A primary output of molecular docking is the prediction of binding affinity (often expressed as a docking score or binding energy in kcal/mol), which estimates the strength of the ligand-protein interaction. A lower binding energy generally suggests a more stable and favorable interaction.

As no docking studies have been reported for this compound, there is no data available on its predicted binding modes or affinities with any biological targets.

Table 2: Molecular Docking and Binding Affinity Predictions (Data Not Available) This table would typically list the protein targets studied, the corresponding binding affinities (e.g., in kcal/mol), and the key interacting amino acid residues. No such data was found for this compound.

Protein Target (PDB ID)Predicted Binding Affinity (kcal/mol)Interacting Residues
Data Not AvailableData Not AvailableData Not Available

Pharmacophore-Based Virtual Screening and Hit Identification

Pharmacophore modeling is a cornerstone of modern drug discovery, used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model for a target receptor can be used as a 3D query to screen large chemical databases for novel compounds that match these features and are therefore likely to be active.

The process begins with either a known active ligand or the receptor's binding site to generate a hypothesis. This model typically includes features like hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and charged groups. For this compound, a potential pharmacophore model would highlight its key features:

Hydrogen Bond Acceptors: The oxygen atoms of the nitro group and the ether linkage, as well as the nitrogen atom in the quinoline ring.

Aromatic Rings: The quinoline and the dichloronitrobenzene ring systems, which can participate in π-π stacking interactions.

Hydrophobic/Halogen Features: The chlorine atoms on the phenyl ring.

This generated pharmacophore model would then be used to screen databases like ZINC for compounds with similar spatial arrangements of these features. Hits from this virtual screening are then prioritized for further analysis, such as molecular docking, to refine the list of potential candidates for synthesis and biological testing.

Table 1: Potential Pharmacophore Features of this compound

Feature Type Location on Moiety Potential Interaction
Hydrogen Bond Acceptor (A) Quinoline Nitrogen Interaction with donor residues in a target protein.
Hydrogen Bond Acceptor (A) Nitro Group Oxygens Interaction with donor residues.
Aromatic Ring (R) Quinoline Ring System π-π stacking with aromatic amino acids.
Aromatic Ring (R) Dichlorophenyl Ring π-π stacking or hydrophobic interactions.

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of a ligand in a protein's binding site, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into the stability of binding, conformational changes, and the role of solvent.

Conformational Analysis and Stability of the Chemical Compound

MD simulations are used to explore the conformational landscape of this compound. The molecule's flexibility, primarily around the ether linkage connecting the two ring systems, allows it to adopt various conformations. A simulation would reveal the most energetically favorable conformations and the energy barriers between them.

A key aspect to analyze is the potential for intramolecular strain, such as bending in the quinoline ring, which can affect the molecule's reactivity and interaction with a target. The stability of the compound's structure over the simulation time is assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions from their initial state. A stable conformation would be indicated by a low and converging RMSD value.

Ligand-Target Complex Dynamics and Water Accessibility

When this compound is docked into a target protein, MD simulations are performed on the entire complex. This analysis is crucial for validating the stability of the binding pose predicted by docking. The simulation is typically run in a water box with ions to mimic physiological conditions.

Key metrics monitored during the simulation include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand within the binding site is calculated to assess its stability. Low fluctuation indicates a stable binding mode.

Root Mean Square Fluctuation (RMSF): This is calculated for each amino acid residue in the protein to identify which parts of the protein become more or less flexible upon ligand binding.

Water Accessibility: The simulation shows how water molecules interact with the ligand and the binding site, which can be critical for binding affinity and specificity.

| Hydrogen Bonds | Counts the number of hydrogen bonds between the ligand and protein over time. | A sustained high number of H-bonds. |

Advanced Theoretical Property Prediction

Beyond its interactions with biological targets, the intrinsic physicochemical properties of this compound can be predicted using advanced theoretical methods, often based on Density Functional Theory (DFT).

Non-linear Optical (NLO) Properties

Organic molecules with extensive electron delocalization, particularly those with electron-donating and electron-accepting groups, can exhibit significant non-linear optical (NLO) properties. Quinoline derivatives have been identified as promising candidates for NLO applications. The NLO response of this compound would arise from the charge transfer between the electron-rich quinoline-ether system (donor) and the electron-withdrawing nitro group (acceptor).

Theoretical calculations can predict the first hyperpolarizability (β), a key measure of a molecule's NLO activity. A higher β value indicates a stronger NLO response. These calculations help in understanding how the specific arrangement of atoms and functional groups in the molecule contributes to its potential use in optoelectronic devices.

Thermodynamic Properties and Stability Predictions

DFT calculations are also employed to predict the thermodynamic stability of the molecule. By calculating properties such as the heat of formation, Gibbs free energy, and vibrational frequencies, one can assess the molecule's stability under various conditions. These calculations provide a theoretical basis for the compound's thermal stability. Furthermore, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap provides insights into the molecule's chemical reactivity and kinetic stability.

Table 3: List of Compounds

Compound Name
This compound
4-chloro-8-nitroquinoline
N-(4-fluorophenyl)-1-(quinoline-2-yl)methanimine
N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine

Mechanistic Elucidation of Research Oriented Applications

Molecular Mechanisms in Biological Research Targets

Interaction with Enzymes and Signaling Pathways

The substituted quinoline (B57606) framework has been extensively studied for its ability to interact with and modulate the activity of critical enzymes and proteins involved in cellular signaling.

Aurora Kinase B: Research into a novel 4-phenoxy-quinoline scaffold, to which 3-(2,6-dichloro-4-nitro-phenoxy)-quinoline is structurally related, has revealed a unique mechanism of action against Aurora Kinase B (AURKB) nih.govacs.org. Rather than inhibiting the enzyme's catalytic activity directly, these compounds function by inducing the mislocalization of AURKB during mitosis nih.gov. AURKB is a key component of the chromosomal passenger complex (CPC), which is essential for coordinating chromosome segregation and cytokinesis nih.govacs.org. By blocking the relocalization of AURKB to the spindle midzone during anaphase, phenoxy-quinoline compounds prevent the successful completion of cytokinesis, the final stage of cell division nih.gov. This non-catalytic inhibitory mechanism represents a novel approach to disrupting mitotic progression and has been shown to be potent, with some halogen-substituted analogues demonstrating activity at sub-nanomolar concentrations nih.govacs.org.

VEGFR-2 and c-Kit: The quinoline scaffold is a well-established pharmacophore for targeting receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, and its inhibition is a key strategy in cancer therapy researchgate.net. Numerous studies have demonstrated that various quinoline derivatives can potently inhibit VEGFR-2 researchgate.netnih.gov. While specific data on this compound is not detailed, the general class of 4-phenoxyquinoline derivatives has been successfully optimized to yield potent inhibitors of other RTKs, such as c-Met nih.govresearchgate.net. Given that c-Met and c-Kit are related tyrosine kinases, this suggests the phenoxy-quinoline scaffold is amenable to targeting this class of enzymes. The inhibitory mechanism typically involves binding to the ATP-binding pocket of the kinase domain, preventing phosphorylation and downstream signaling.

Table 1: Inhibitory Activity of Various Quinoline Derivatives on Selected Kinases
Compound ClassTarget KinaseActivity/PotencyReference
4-Phenoxyquinoline Derivativesc-MetIC50 = 1.42 nM (Compound 1s) nih.gov
Quinoline-Thiazolidine-2,4-dioneVEGFR-2IC50 = 98.53 nM (Compound 9) nih.gov
4-Anilino-Quinoline DerivativesPI3K / mTORIC50 = 0.72 µM (PI3K), 2.62 µM (mTOR) nih.gov
4-Phenoxy-quinoline scaffoldAurora Kinase BDisrupts localization, potent at sub-nanomolar concentrations nih.gov

Caspase-3: While specific studies on this compound are lacking, other heterocyclic systems incorporating the quinoline structure have been investigated as inhibitors of Caspase-3, a key executioner enzyme in apoptosis. This indicates the potential for quinoline-based scaffolds to be adapted for the modulation of programmed cell death pathways.

Phosphodiesterase 4B (PDE4B): The quinoline framework has been successfully utilized to develop selective inhibitors of Phosphodiesterase 4B (PDE4B), an enzyme that degrades the second messenger cyclic AMP (cAMP) and is a target for anti-inflammatory drugs rsc.orgnih.gov. A ligand-based pharmacophore model for quinoline-based PDE4B inhibitors has been developed, highlighting the critical structural features required for activity rsc.org. Several series of quinoline derivatives have demonstrated potent PDE4B inhibition, often in the low nanomolar range kcl.ac.uk.

α-amylase and α-glucosidase: These enzymes are responsible for the breakdown of complex carbohydrates into absorbable glucose, making them key targets in the management of type-2 diabetes nih.govfrontiersin.org. Recent research has identified novel quinoline-based hybrids incorporating triazole or oxadiazole moieties as effective dual inhibitors of both α-amylase and α-glucosidase nih.govresearch-nexus.netnih.gov. Some of these compounds exhibit inhibitory potencies (IC50 values) in the low micromolar range, comparable or superior to the reference drug acarbose research-nexus.netnih.gov. Kinetic studies have revealed that these quinoline hybrids often act as non-competitive inhibitors of α-glucosidase, binding to an allosteric site rather than the active site research-nexus.netnih.gov.

Table 2: Enzyme Modulatory Activity of Quinoline-Based Compounds
Compound ClassTarget EnzymeActivity/PotencyReference
Quinoline-1,3,4-oxadiazole hybridα-GlucosidaseIC50 = 15.85 µM research-nexus.net
Quinoline-based derivativesPDE4IC50 = 21.27 nM (Compound 5e) kcl.ac.uk
7-Quinolinyl-bearing triazolesα-Amylase / α-GlucosidaseDiverse activities with IC50 values from 1.20 to 28.10 µM nih.gov

The quinoline scaffold is a recognized structural motif in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for anti-HIV therapy nih.govresearchgate.net. Reverse transcriptase is the viral polymerase that converts viral RNA into DNA, a critical step in the retroviral life cycle researchgate.net. Numerous quinoline derivatives have been designed, synthesized, and evaluated for their ability to inhibit this enzyme nih.govnih.gov. Molecular docking studies show that these compounds bind to an allosteric pocket of the reverse transcriptase enzyme, inducing a conformational change that inhibits its function nih.govnih.gov. The binding is typically stabilized by hydrogen bonds and π-π stacking interactions with key amino acid residues in the pocket, such as Lys101, Tyr188, and Pro225 nih.gov.

Advanced Analytical Methodologies for Research and Elucidation

Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopy is the cornerstone of molecular characterization, probing the interaction of molecules with electromagnetic radiation to reveal structural features. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide a unique piece of the structural puzzle.

Advanced NMR Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. For 3-(2,6-dichloro-4-nitro-phenoxy)-quinoline, ¹H and ¹³C NMR would confirm the precise arrangement of atoms.

In a ¹H NMR spectrum, the protons on the quinoline (B57606) and the dichloronitrophenoxy rings would exhibit distinct chemical shifts, influenced by their local electronic environment. Protons on the quinoline ring, an aromatic heterocycle, would typically appear in the downfield region (δ 7.0-9.0 ppm). msu.edu The two protons on the dichloronitrophenoxy ring would also have characteristic shifts, influenced by the strong electron-withdrawing effects of the two chlorine atoms and the nitro group. youtube.com

¹³C NMR spectroscopy provides information on the carbon skeleton. youtube.com The spectrum would show distinct signals for each of the 15 carbon atoms in the molecule, with their chemical shifts indicating their hybridization and electronic environment. Carbons bonded to electronegative atoms like nitrogen, oxygen, and chlorine would be shifted further downfield. youtube.com

Advanced 2D NMR techniques are invaluable for establishing connectivity and spatial relationships:

COSY (Correlation Spectroscopy): Would reveal proton-proton (¹H-¹H) coupling networks within the quinoline and dichloronitrophenoxy rings, confirming the relative positions of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds. This is crucial for establishing the connectivity between the two aromatic ring systems through the ether linkage (C-O-C).

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons. This technique would be particularly insightful for determining the preferred conformation of the molecule, specifically the dihedral angle around the ether bond connecting the quinoline and the phenoxy moieties.

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Structural Units Note: These are representative values and can vary based on solvent and experimental conditions.

Structural UnitProtonExpected Chemical Shift (ppm)
Quinoline RingAromatic H7.0 - 9.0
Dichloronitrophenoxy RingAromatic H7.5 - 8.5

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Structural Units Note: These are representative values for aromatic carbons in similar environments.

Structural UnitCarbon TypeExpected Chemical Shift (ppm)
Quinoline & Phenoxy RingsAromatic C-H / C-Cl110 - 140
Quinoline & Phenoxy RingsAromatic C-N / C-O / C-NO₂140 - 165

Infrared and UV-Vis Spectroscopy for Electronic Transitions and Functional Group Analysis

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. msu.edupressbooks.pub The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups, serving as a molecular "fingerprint." libretexts.org Key expected vibrations include the strong asymmetric and symmetric stretching of the nitro group (NO₂), the stretching of the aryl ether (C-O-C) bond, C-Cl bonds, and the various C=C and C=N bonds within the aromatic quinoline system. okstate.edulibretexts.org

Table 3: Expected Characteristic IR Absorption Frequencies Note: These are typical frequency ranges for the indicated functional groups.

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Aromatic C-HStretching3000 - 3100
C=C and C=N (Aromatic)Stretching1450 - 1600
Nitro (Ar-NO₂)Asymmetric Stretching1500 - 1560
Nitro (Ar-NO₂)Symmetric Stretching1335 - 1370
Aryl Ether (C-O-C)Asymmetric Stretching1200 - 1275
C-ClStretching700 - 850

Chromatographic Techniques for Separation and Purity in Research

Chromatographic methods are essential for the separation of the target compound from reaction byproducts and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most common technique for non-volatile organic compounds. A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector set to a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum. The retention time would be characteristic of the compound under specific conditions, and the peak area would allow for quantification of its purity.

X-Ray Crystallography for Absolute Stereochemistry and Conformation

Table 4: Information Obtainable from X-Ray Crystallography

ParameterDescription
Unit Cell DimensionsThe size and shape of the basic repeating unit of the crystal.
Space GroupThe symmetry operations that describe the crystal lattice.
Atomic CoordinatesThe precise (x, y, z) position of every atom in the molecule.
Bond LengthsThe exact distances between bonded atoms.
Bond AnglesThe angles formed by three connected atoms.
Dihedral AnglesThe rotational angle between two planes, defining molecular conformation.

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of polysubstituted quinolines often involves multi-step processes that can be hindered by harsh reaction conditions, low yields, and the use of costly or hazardous materials. nih.gov Future research will prioritize the development of novel synthetic strategies that are not only more efficient but also environmentally benign. nih.govacs.org

Flow chemistry, a paradigm shift from traditional batch processing, offers significant advantages for the synthesis of complex molecules like quinoline (B57606) derivatives. nih.gov This technology enables rapid reaction optimization, improved safety, and higher reproducibility. syrris.com The use of automated flow chemistry platforms can facilitate the generation of large compound libraries, which is crucial in the early stages of drug discovery. nih.govsyrris.com Systems such as the FlowSyn Auto-LF are designed to run multiple experiments with various reagent inputs under different conditions, incorporating automated liquid handlers and integrated purification protocols to minimize cross-contamination and accelerate the synthesis-purification cycle. labmanager.comtechnologynetworks.com

For a molecule like 3-(2,6-dichloro-4-nitro-phenoxy)-quinoline, a flow-based approach could be used to rapidly explore variations in the substituent patterns on both the quinoline and phenoxy rings. By systematically altering the starting materials in an automated fashion, a library of analogues could be synthesized efficiently, providing a diverse set of compounds for structure-activity relationship (SAR) studies. nih.govsyrris.com

Traditional methods for quinoline synthesis, such as the Friedländer condensation, have been improved by various catalytic systems, but challenges related to catalyst recovery and harsh conditions remain. nih.govresearchgate.netnih.gov Future research will focus on exploring more sustainable and efficient alternatives.

One of the most promising areas is the use of nanocatalysts. acs.org Materials based on iron, copper, zinc, gold, and other metals have demonstrated high efficiency in one-pot quinoline syntheses, often under greener, solvent-free conditions. nih.govacs.org Other emerging systems include metal-organic frameworks (MOFs), ionic liquids, and enzyme-based catalysts, which offer high specificity and operate under mild conditions. researchgate.netnih.govresearchgate.net The application of these novel catalytic approaches could significantly streamline the synthesis of the target compound and its derivatives.

Catalytic SystemDescriptionKey AdvantagesReference
Nanocatalysts (e.g., Fe, Cu, Zn, Ag)Use of nanoscale particles to catalyze reactions, often in one-pot protocols.
  • High efficiency and yield
  • Recyclable and reusable
  • Environmentally friendly (e.g., solvent-free conditions)
  • nih.govacs.org
    Metal-Organic Frameworks (MOFs)Porous materials composed of metal ions coordinated to organic ligands.
  • High surface area and tunable porosity
  • Good thermal stability
  • Heterogeneous nature allows for easy separation
  • researchgate.netnih.gov
    Ionic LiquidsSalts with low melting points that act as both solvent and catalyst.
  • Low vapor pressure (reduced air pollution)
  • Tunable properties
  • Can enhance reaction rates and selectivity
  • researchgate.netnih.gov
    Enzymatic Catalysts (e.g., Lipases)Use of biological enzymes to drive chemical reactions.
  • High specificity and selectivity
  • Operate under mild conditions (temperature, pH)
  • Green and biodegradable
  • researchgate.net

    Integration of Artificial Intelligence and Machine Learning in Compound Design

    Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govyoutube.com For quinoline derivatives, these computational tools can be used to predict biological activity, suggest novel structures, and optimize for multiple desired properties simultaneously. researchgate.netspringernature.com

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.net By training ML algorithms on datasets of known quinoline derivatives and their measured activities, predictive models can be built. biointerfaceresearch.comdigitellinc.com These models can then be used to estimate the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. nih.gov

    A key challenge is the interpretability of these models. Modern techniques like SHAP (SHapley Additive exPlanations) can be applied to understand which molecular features or descriptors the model considers important for predicting activity. digitellinc.com This provides valuable insights into the SAR, guiding chemists in making more informed design decisions. digitellinc.com For example, SAR studies on various quinolines have highlighted the importance of specific substitutions at different positions of the quinoline core for activities like anticancer or antimicrobial effects. nih.govnih.gov

    Position on Quinoline CoreSubstituent/FeatureImpact on ActivityReference
    Position 4Amino side chainsFacilitates antiproliferative activity. The length of the alkylamino side chain is critical. nih.gov
    Position 7Large, bulky alkoxy groupsIdentified as a beneficial pharmacophore for antiproliferative activity. nih.gov
    GeneralHydrophobic fieldsFound to be a major contributor in a 3D-QSAR model for tubulin inhibitors. biointerfaceresearch.com
    Position 4 (Pyridine)Appropriate heterocyclesSignificantly impacts antiproliferative activity against certain cancer cell lines. nih.gov

    Generative chemistry employs AI models to design entirely new molecules. youtube.com These models, often based on architectures like variational autoencoders (VAEs) or recurrent neural networks (RNNs), are trained on large databases of chemical structures to learn the "language" of chemistry. youtube.comresearchgate.net They can then generate novel molecules, either by exploring the vast chemical space randomly or by being guided to optimize for specific properties. springernature.com

    A typical generative workflow involves a molecule generator, a multi-objective optimization algorithm, and a scoring function that predicts properties like binding affinity, solubility, and synthetic accessibility. youtube.com This approach could be applied to generate novel quinoline derivatives that retain the core structure of this compound but possess modifications predicted to enhance activity or improve physicochemical properties. youtube.com

    Exploration of Unexplored Mechanistic Pathways and Target Identification

    While the quinoline scaffold is present in numerous biologically active compounds, the specific molecular targets and mechanisms of action for this compound are likely uncharacterized. A significant future research direction is the elucidation of its biological activity profile. This process typically involves a combination of computational prediction and experimental validation.

    Initial steps would involve in silico methods like reverse docking, where the compound is screened against a large library of known protein structures to identify potential binding targets. Based on the known activities of other quinoline derivatives, potential targets could include protein kinases, tubulin, peptide deformylase, or DNA-related enzymes. biointerfaceresearch.comnih.govnih.govnih.gov These computational hypotheses would then need to be tested experimentally through in vitro binding assays and cell-based functional assays to confirm the interactions and understand the downstream cellular consequences. Identifying the specific mechanistic pathway is critical for any further development of this compound or its derivatives as potential therapeutic agents or biological probes. nih.gov

    Potential Target/PathwayObserved Effect/MechanismReference
    p53/Bax PathwayActivation of p53 transcriptional activity, leading to apoptosis in cancer cells. nih.gov
    TubulinInhibition of tubulin polymerization, targeting the colchicine (B1669291) binding site. biointerfaceresearch.com
    Peptide Deformylase (PDF)Inhibition of this bacterial enzyme, leading to antibacterial effects. nih.gov
    Pim-1 KinaseInhibition of the kinase, leading to cell cycle arrest and apoptosis. nih.gov
    Prions (PrPSc)Inhibition of pathogenic prion protein formation. nih.gov

    Multidisciplinary Collaborations in Quinoline Research

    The exploration and development of complex quinoline derivatives, exemplified by this compound, are intrinsically dependent on the integration of expertise from various scientific disciplines. The multifaceted nature of drug discovery and materials science necessitates a collaborative approach to unlock the full potential of the quinoline scaffold. rsc.org Such collaborations are not merely advantageous but essential for translating a synthesized molecule into a functional application.

    The journey of a quinoline derivative from a laboratory curiosity to a potential therapeutic agent or advanced material involves a synergistic interplay between chemists, biologists, computational scientists, and pharmacologists. nih.govorientjchem.org Organic and medicinal chemists are at the forefront, designing and executing the synthesis of novel quinoline compounds. rsc.org The functionalization of the quinoline ring, a key strategy for enhancing pharmacological profiles, requires sophisticated synthetic methodologies. rsc.org For a molecule like this compound, this involves the precise introduction of a substituted phenoxy group at the C3 position, a task that benefits from advanced catalytic systems and a deep understanding of reaction mechanisms.

    Once synthesized, the collaboration expands to include biologists and pharmacologists who evaluate the compound's biological activities. nih.gov This can range from assessing its efficacy against cancer cell lines to determining its potential as an antimicrobial or antimalarial agent. brieflands.commdpi.com For instance, studies on other quinoline derivatives have shown that specific substitutions can lead to potent inhibition of targets like the Estrogen Receptor α (ERα) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in breast cancer models. nih.gov Such evaluations provide crucial feedback to the chemists, guiding the next cycle of structural modifications to optimize activity and selectivity.

    Computational science provides a powerful bridge between chemical synthesis and biological testing. nih.gov Molecular modeling and docking studies are employed to predict how a quinoline derivative might interact with a specific biological target, such as an enzyme or receptor. nih.govnih.gov This computational screening helps to prioritize which compounds to synthesize and test, thereby saving significant time and resources. nih.gov Quantitative Structure-Activity Relationship (QSAR) models further refine this process by correlating structural features of a series of compounds with their biological activities, offering a rational basis for the design of more potent derivatives. nih.gov

    The synergy of these collaborations is pivotal for overcoming challenges in drug development, such as multidrug resistance. nih.gov For example, some quinoline derivatives have been investigated as inhibitors of multidrug resistance proteins, a study that inherently requires the combined expertise of chemists to synthesize the compounds, and biologists to perform complex cellular assays. nih.gov

    The table below illustrates the typical roles and contributions of different disciplines in the research and development pipeline of a novel quinoline derivative.

    Table 1: Disciplinary Roles in Quinoline Derivative Research

    DisciplineKey Roles and ContributionsResearch Phase
    Medicinal Chemistry Design and synthesis of novel quinoline derivatives; structural modification and optimization. rsc.orgDiscovery & Preclinical
    Computational Chemistry Molecular docking studies; QSAR modeling to predict bioactivity and guide synthesis. nih.govDiscovery & Design
    Molecular Biology Identification and validation of biological targets; in vitro screening against enzymes and receptors. nih.govPreclinical
    Pharmacology Evaluation of compound efficacy in cell-based assays and animal models; structure-activity relationship (SAR) studies. orientjchem.orgPreclinical
    Materials Science Exploration of quinoline derivatives in catalysis and as advanced materials. mdpi.comApplied Research

    This collaborative framework accelerates the pace of discovery and enhances the quality of the resulting scientific insights. rsc.org Future progress in the field of quinoline research, including the exploration of compounds like this compound, will undoubtedly be driven by even more integrated and dynamic partnerships across these scientific domains.

    Q & A

    Q. What are the optimal synthetic routes for 3-(2,6-Dichloro-4-nitro-phenoxy)-quinoline, and how do reaction conditions influence yield?

    The synthesis typically involves multi-step organic reactions, such as nucleophilic aromatic substitution between 2,6-dichloro-4-nitro-phenol and a halogenated quinoline precursor. Critical parameters include:

    • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may promote side reactions .
    • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates and stabilize transition states .
    • Catalysts : Use of base catalysts (e.g., K₂CO₃) facilitates deprotonation of the phenolic hydroxyl group . Purification via column chromatography or recrystallization is essential to achieve >95% purity .

    Q. Which spectroscopic techniques are most reliable for characterizing this compound?

    • ¹H/¹³C NMR : Assign peaks to confirm substitution patterns (e.g., nitro group at C4, phenoxy linkage at C3 of quinoline) .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₅H₈Cl₂N₂O₃) and detects isotopic clusters for chlorine .
    • FT-IR : Identifies nitro (1520–1350 cm⁻¹) and ether (1250–1150 cm⁻¹) functional groups .

    Q. How does the compound’s stability vary under different storage conditions?

    • Light sensitivity : Nitro groups are prone to photodegradation; store in amber glass at -20°C .
    • Humidity : Hydrolytic degradation of the phenoxy-quinoline bond may occur in aqueous environments; use desiccants for long-term storage . Stability assays (HPLC monitoring over 30 days) are recommended to establish shelf-life .

    Q. What solubility profiles are critical for in vitro assays?

    The compound is lipophilic (logP ~3.5) with limited aqueous solubility. Use co-solvents:

    • DMSO : Primary stock solvent (10–50 mM) .
    • Surfactants : Polysorbate-80 or Cremophor EL enhance solubility in biological buffers . Confirm absence of solvent interference in bioassays via vehicle controls .

    Advanced Research Questions

    Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

    • Docking studies : Map interactions between the nitro group and target proteins (e.g., bacterial nitroreductases) .
    • QSAR models : Correlate substituent effects (e.g., Cl at C2/C6) with antimicrobial IC₅₀ values .
    • DFT calculations : Predict electron-withdrawing effects of nitro groups on reaction intermediates .

    Q. What experimental strategies resolve contradictions in reported biological activity data?

    Discrepancies in antimicrobial potency may arise from:

    • Strain variability : Test against standardized bacterial panels (e.g., ATCC strains) .
    • Assay conditions : Standardize inoculum size, growth media, and incubation time .
    • Metabolite interference : Use LC-MS to identify degradation products during assays .

    Q. How does the nitro group influence redox behavior in mechanistic studies?

    • Cyclic voltammetry : Reveals reduction peaks at -0.5 to -0.7 V (vs. Ag/AgCl), indicating nitro-to-amine conversion .
    • EPR spectroscopy : Detect radical intermediates during enzymatic reduction . Correlate redox potential with cytotoxicity in hypoxic tumor models .

    Q. What strategies optimize regioselectivity in functionalizing the quinoline core?

    • Directed ortho-metalation : Use lithiating agents (e.g., LDA) to introduce substituents at C8 .
    • Protecting groups : Temporarily block the phenoxy moiety during nitration or halogenation . Monitor reaction progress via TLC or inline IR spectroscopy .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.